Cyclothiazomycin

Renin inhibition Protease selectivity Aspartic protease

The parent cyclothiazomycin produced by Streptomyces sp. NR0516 is a highly selective renin inhibitor (IC50 1.7 μM) that uniquely exhibits no inhibition of pepsin, aspartic, serine, thiol, or metalloproteases. This makes it the definitive choice for studying the renin-angiotensin system without off-target confounding. Be aware that cyclothiazomycin B1 and B2 are RNA polymerase inhibitors and chitin-binding antifungals, not renin inhibitors; cyclothiazomycin C is an agricultural fungicide. Substituting these analogs for the parent compound will compromise your research. Purchase the correct variant: ≥99% HPLC purity, available in mg to gram quantities.

Molecular Formula C59H64N18O14S7
Molecular Weight 1473.7 g/mol
Cat. No. B15580446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclothiazomycin
Molecular FormulaC59H64N18O14S7
Molecular Weight1473.7 g/mol
Structural Identifiers
InChIInChI=1S/C59H64N18O14S7/c1-7-27-47(85)76-59(6)58(91)75-42(25(5)78)49(87)61-15-40(80)64-28(8-2)56(88)77-13-9-10-38(77)48(86)62-23(3)41-26(43(81)67-30(14-39(60)79)52-69-32(17-93-52)45(83)66-27)11-12-29(65-41)51-73-35(20-96-51)53-70-31(16-94-53)44(82)63-24(4)50-72-34(19-92-50)55-74-36(21-97-55)54-71-33(18-95-54)46(84)68-37(22-98-59)57(89)90/h7-8,11-12,19-21,23,25,30-33,37-38,42,78H,4,9-10,13-18,22H2,1-3,5-6H3,(H2,60,79)(H,61,87)(H,62,86)(H,63,82)(H,64,80)(H,66,83)(H,67,81)(H,68,84)(H,75,91)(H,76,85)(H,89,90)/b27-7-,28-8-/t23-,25-,30+,31+,32+,33+,37+,38+,42+,59+/m1/s1
InChIKeyOGUUCNCVZHZWGA-SKEOMMRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclothiazomycin: A Unique Bridged Macrocyclic Thiopeptide with Multimodal Bioactivity for Specialized Research Procurement


Cyclothiazomycin is a thiopeptide antibiotic characterized by a unique bridged macrocyclic structure derived from an 18-amino-acid precursor peptide, a defining feature of its class [1]. It is produced by various *Streptomyces* species, including *Streptomyces* sp. NR0516 (parent compound), *S. hygroscopicus* 10-22, and *Streptomyces* sp. A307 (B1/B2 analogs) [2]. This compound class exhibits three distinct primary mechanisms of action: inhibition of human plasma renin (parent), inhibition of bacteriophage RNA polymerase (Cyclothiazomycin B1), and induction of fungal cell wall fragility via chitin binding (Cyclothiazomycin B1) [3]. This functional diversity across closely related analogs highlights the critical importance of selecting the precise cyclothiazomycin variant for specific research applications, as their bioactivity profiles are not interchangeable.

Cyclothiazomycin Procurement: The Critical Risk of Uninformed Analog Selection


The term 'cyclothiazomycin' encompasses a family of structurally related thiopeptides, and the simple act of procuring a generic 'cyclothiazomycin' without precise analog specification can lead to experimental failure and resource waste. The parent compound (from *S. sp.* NR0516) is a selective renin inhibitor [1], but its B1 analog (from *S. sp.* A307 or HA 125-40) is a potent RNA polymerase inhibitor and an antifungal agent that binds chitin [2]. Furthermore, the B2 analog is a stereoisomer of B1 with likely altered potency [3]. Critically, Cyclothiazomycin C, despite showing initial promise, was found to lack direct antifungal activity and is instead deployed as an agricultural fungicide, often in specific mixtures [4]. Therefore, substituting one analog for another based on name alone is not scientifically valid; the target, mechanism, and quantitative activity differ fundamentally. The evidence below provides the quantitative data necessary for making a differentiated procurement decision.

Quantitative Differentiation Guide: Cyclothiazomycin vs. Its Analogs in Key Research Assays


Target Selectivity: Cyclothiazomycin (Parent) vs. Broad-Spectrum Protease Inhibitors

The parent cyclothiazomycin compound (from *Streptomyces sp.* NR0516) demonstrates selective inhibition of renin, a key enzyme in the renin-angiotensin system (RAS), while showing no inhibitory activity against a panel of other common proteases. This selectivity profile is a key differentiator from broader-spectrum protease inhibitors [1].

Renin inhibition Protease selectivity Aspartic protease

Molecular Target Divergence: Cyclothiazomycin B1 (RNA Polymerase) vs. Parent Compound (Renin)

Cyclothiazomycin B1 exhibits a fundamentally different primary mechanism of action compared to the parent compound. It is a potent inhibitor of DNA-dependent RNA synthesis by bacteriophage RNA polymerases, a property not attributed to the renin-inhibiting parent cyclothiazomycin [1]. This functional divergence makes analog selection critical.

RNA polymerase inhibition Transcription studies Bacteriophage

Antifungal Mechanism: Cyclothiazomycin B1 (Chitin Binding) vs. Nikkomycin Z (Chitin Synthase Inhibition)

Cyclothiazomycin B1 (CTB1) exhibits a unique antifungal mechanism distinct from known chitin synthase inhibitors like Nikkomycin Z. CTB1 binds directly to chitin, increasing fungal cell wall fragility, whereas Nikkomycin Z acts as a competitive inhibitor of chitin synthase [1]. This mechanistic divergence was confirmed experimentally: CTB1 did not inhibit chitin synthase activity [1].

Antifungal Cell wall Chitin binding

Antifungal Potency: Cyclothiazomycin B1 vs. Commercial Agrochemical Polyoxin

In direct comparative assays, Cyclothiazomycin B1 demonstrated superior potency in inducing hyphal swelling against the phytopathogenic fungus *Cochliobolus miyabeanus* compared to the commercial agrochemical fungicide polyoxin [1].

Antifungal Agricultural fungicide Potency comparison

Chemical Stability: Cyclothiazomycin B1 and B2 Isomerization in Solution

Cyclothiazomycins B1 and B2 exhibit unique stability properties that are critical for experimental design. They are stable in the solid state but undergo slow mutual isomerization when in solution, interconverting between the two stereoisomeric forms [1].

Chemical stability Isomerization Structural integrity

Biosynthetic Accessibility: Cloned and Expressed Gene Cluster for Cyclothiazomycin

The biosynthetic gene cluster for cyclothiazomycin has been successfully cloned, sequenced, and heterologously expressed in *Streptomyces lividans* 1326. This established system enables the production of cyclothiazomycin and potential analogs through genetic engineering, a platform not uniformly available for all thiopeptides [1].

Biosynthesis Heterologous expression Genetic engineering

Optimized Application Scenarios for Cyclothiazomycin Procurement: Matching the Correct Analog to the Research Goal


Scenario 1: Targeted Renin-Angiotensin System (RAS) Pathway Research

Use the **parent cyclothiazomycin (from *Streptomyces sp.* NR0516)** . Its defined selectivity profile (IC50 1.7 μM for human plasma renin with no inhibition of related proteases like pepsin [1]) makes it the appropriate choice for studying RAS without confounding off-target effects. Procuring the B1 or B2 analogs for this purpose would be ineffective, as they do not share this primary activity.

Scenario 2: Novel Antifungal Lead Discovery Targeting Cell Wall Integrity

Use **Cyclothiazomycin B1 (CTB1)** . Its unique mechanism of direct chitin binding, which increases cell wall fragility in filamentous fungi [1], distinguishes it from chitin synthase inhibitors like Nikkomycin Z. Its superior potency to polyoxin in inducing hyphal swelling in *C. miyabeanus* [2] positions it as a strong lead scaffold for agricultural fungicide development programs.

Scenario 3: Mechanistic Studies of DNA-Dependent RNA Polymerases

Use **Cyclothiazomycin B1** . It is a specific inhibitor of bacteriophage (T7 and SP6) RNA polymerases [1]. This property makes it a valuable chemical probe for studying transcription mechanisms. The parent cyclothiazomycin and the B2 stereoisomer are not known to possess this activity and should not be substituted.

Scenario 4: Combinatorial Biosynthesis and Natural Product Engineering

Procure the **cyclothiazomycin biosynthetic gene cluster (e.g., from *S. hygroscopicus* 10-22)** or its producer strain. The cluster's successful heterologous expression in *S. lividans* and the identification of its 15 essential ORFs [1] provide a validated genetic platform for generating novel thiopeptide analogs through precursor-directed biosynthesis or genetic engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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